

# Spectral Analysis of 3-(2-Methylphenyl)propionic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

Cat. No.: B181665

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This technical guide provides a comprehensive overview of the spectral data for **3-(2-Methylphenyl)propionic acid**, a key molecule in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Executive Summary

**3-(2-Methylphenyl)propionic acid** ( $C_{10}H_{12}O_2$ ) is a carboxylic acid derivative with significant interest in chemical synthesis and pharmaceutical research. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control. This guide presents a consolidated summary of its  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectral data, supported by detailed experimental protocols and a visual workflow for spectral analysis.

## Spectral Data Summary

The following tables summarize the key spectral data for **3-(2-Methylphenyl)propionic acid**.

### Table 1: $^1H$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~7.1-7.2	Multiplet	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~2.9	Triplet	2H	-CH <sub>2</sub> - (alpha to aromatic ring)
~2.6	Triplet	2H	-CH <sub>2</sub> - (alpha to carboxyl group)
~2.3	Singlet	3H	-CH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~179	-COOH
~138	Quaternary aromatic carbon (C-CH <sub>3</sub> )
~136	Quaternary aromatic carbon (C-CH <sub>2</sub> )
~130	Aromatic CH
~126	Aromatic CH
~126	Aromatic CH
~125	Aromatic CH
~34	-CH <sub>2</sub> - (alpha to carboxyl group)
~29	-CH <sub>2</sub> - (alpha to aromatic ring)
~19	-CH <sub>3</sub>

**Table 3: IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~2930, 2860	C-H stretch (aliphatic)	Alkyl
~1700	C=O stretch	Carboxylic Acid
~1600, 1490	C=C stretch	Aromatic Ring
~1410	O-H bend	Carboxylic Acid
~1290	C-O stretch	Carboxylic Acid
~740	C-H bend (ortho-disubstituted)	Aromatic Ring

**Table 4: Mass Spectrometry Data (Electron Ionization)**

m/z	Proposed Fragment
164	[M] <sup>+</sup> (Molecular Ion)
149	[M - CH <sub>3</sub> ] <sup>+</sup>
119	[M - COOH] <sup>+</sup>
105	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup> (Tropylium ion derivative)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as **3-(2-Methylphenyl)propionic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-(2-Methylphenyl)propionic acid** is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm), although modern spectrometers can reference the residual solvent peak.

- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum can be obtained using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

- **ATR Method:**
  - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
  - Pressure is applied to ensure good contact between the sample and the crystal.
  - The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded beforehand and automatically subtracted.
- **KBr Pellet Method:**
  - Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry KBr powder in an agate mortar and pestle.
  - The mixture is compressed in a die under high pressure to form a transparent or translucent pellet.
  - The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded. A background spectrum is typically run on the empty sample compartment.

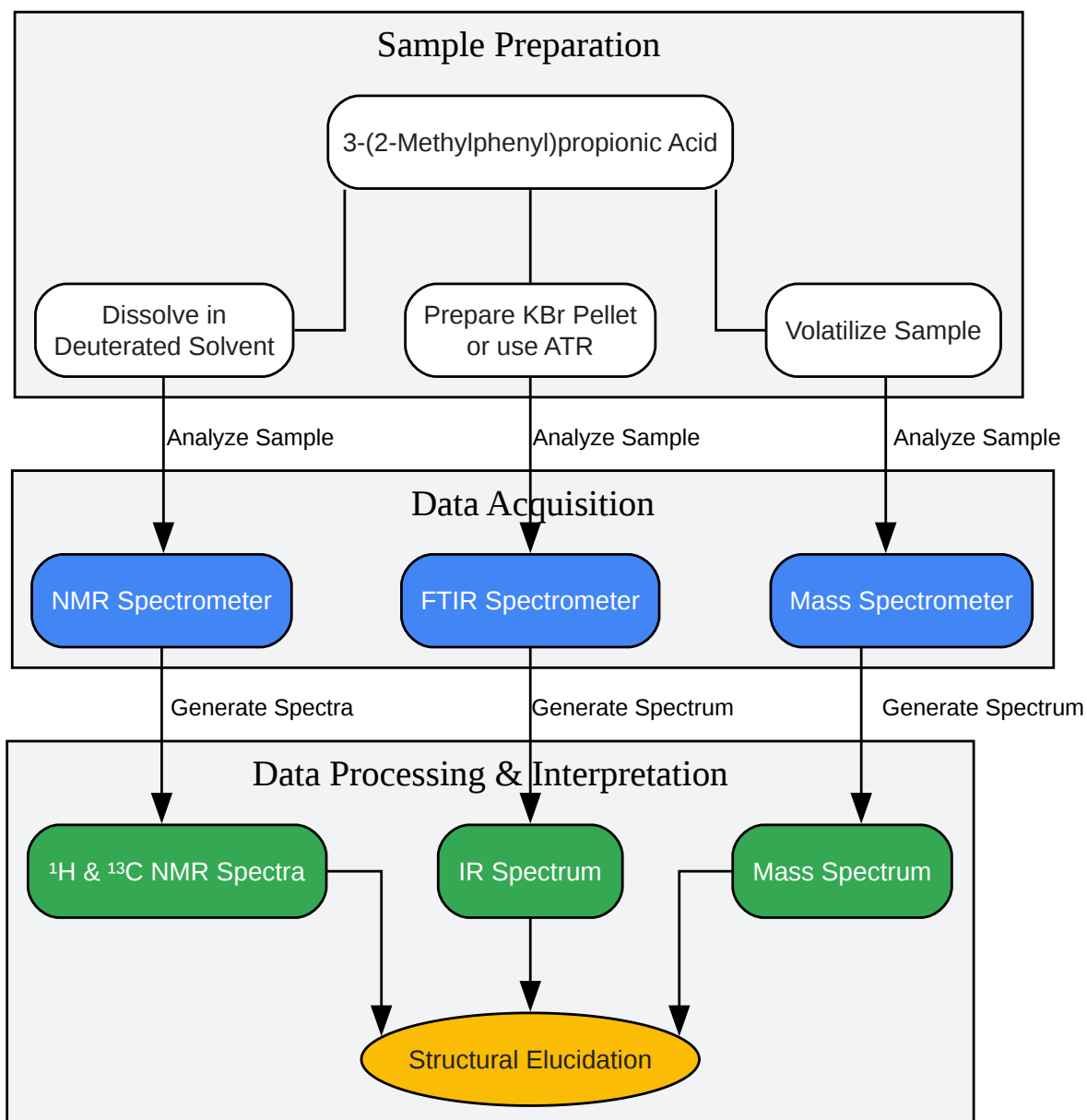
## Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small, volatile organic molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated to ensure volatilization.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion abundance versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(2-Methylphenyl)propionic acid**.



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Caption: Workflow for the spectroscopic analysis of **3-(2-Methylphenyl)propionic acid**.

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